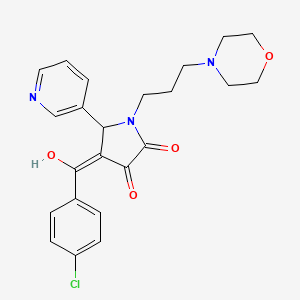

4-(4-chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Description

4-(4-chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one: is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a chlorobenzoyl group, a hydroxyl group, a morpholinopropyl group, and a pyridinyl group, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name |

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O4/c24-18-6-4-16(5-7-18)21(28)19-20(17-3-1-8-25-15-17)27(23(30)22(19)29)10-2-9-26-11-13-31-14-12-26/h1,3-8,15,20,28H,2,9-14H2/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVXHTOJQFZPNE-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the core pyrrolone structure One common approach is to start with a suitable pyrrole derivative, which undergoes a series of reactions to introduce the various substituents The chlorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, while the morpholinopropyl group can be added via nucleophilic substitution reactions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: : The pyridinyl group can be reduced to form a pyridine derivative.

Substitution: : The chlorobenzoyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of 4-(4-chlorobenzoyl)-3-oxo-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one.

Reduction: : Formation of 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one.

Substitution: : Formation of various substituted pyrrolone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of pyrrole compounds exhibit significant cytotoxic effects against various cancer cell lines. The structure of 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one suggests potential anticancer properties due to the presence of the pyridine and pyrrole moieties, which are known to interact with biological targets involved in tumor growth and proliferation .

-

Antimicrobial Properties

- Compounds with similar structures have demonstrated antimicrobial activity. The introduction of halogen and hydroxyl groups in the molecular structure can enhance the interaction with microbial enzymes, leading to increased efficacy against bacterial strains . Research has shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as alternative treatments for infections .

-

Antioxidant Activity

- The antioxidant properties of pyrrole derivatives are well-documented, with studies showing that they can scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases, making these compounds valuable in developing nutraceuticals or pharmaceuticals aimed at reducing oxidative damage .

Table 1: Summary of Biological Activities

Case Studies

-

Synthesis and Evaluation of Anticancer Activity

- A study synthesized a series of pyrrole derivatives, including the target compound, and evaluated their anticancer effects on several human cancer cell lines. Results indicated that modifications to the side chains significantly affected the cytotoxicity profile, with some compounds demonstrating IC50 values lower than those of standard chemotherapeutics like doxorubicin .

-

Antimicrobial Screening

- Another investigation focused on the antimicrobial potential of related compounds where the target compound was tested against Gram-positive and Gram-negative bacteria. The results showed promising activity, suggesting that structural features such as the chlorobenzoyl group play a critical role in enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds might include other pyrrolone derivatives or molecules with similar substituents, such as:

4-(4-chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

5-(pyridin-3-yl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

4-(4-chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Biological Activity

4-(4-Chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one, also known by its CAS number 378219-47-7, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 475.36 g/mol. The structure features a pyrrolone core substituted with various functional groups, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H24Cl2N2O4 |

| Molecular Weight | 475.36 g/mol |

| CAS Number | 378219-47-7 |

| Synonyms | TOSLAB 804152 |

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Aldose Reductase Inhibition : Preliminary studies suggest that derivatives of pyrrolones can act as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The compound's structure may enhance its binding affinity to the enzyme, potentially leading to reduced sorbitol accumulation in tissues affected by diabetes .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related damage in cells .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

In Vitro Studies

In vitro assays have assessed the efficacy of this compound against various cell lines. For example:

- Aldose Reductase Inhibition : A study reported that similar compounds exhibited over 98% inhibition of aldose reductase at concentrations as low as 1 pM, highlighting the potential for this compound in managing diabetic complications .

In Vivo Studies

In vivo studies have further elucidated the biological activity of related compounds:

- Diabetic Models : In streptozotocin-induced diabetic rats, compounds structurally related to this compound were administered and resulted in significant reductions in sorbitol levels in blood and tissues .

Pharmacological Implications

The pharmacological implications of this compound are noteworthy:

- Potential Therapeutic Applications : Given its inhibitory effects on aldose reductase and antioxidant properties, this compound may be beneficial in treating diabetic complications and other oxidative stress-related conditions.

- Drug Development : The unique structural features offer a promising scaffold for further drug development aimed at enhancing potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.